![molecular formula C10H13N3OS B13206066 2-[Methyl(thiolan-3-YL)amino]pyrimidine-5-carbaldehyde](/img/structure/B13206066.png)
2-[Methyl(thiolan-3-YL)amino]pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methyl(thiolan-3-YL)amino]pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with a methyl(thiolan-3-yl)amino group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(thiolan-3-YL)amino]pyrimidine-5-carbaldehyde typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the methyl(thiolan-3-yl)amino group and the aldehyde group. The synthetic route may include:
Formation of the Pyrimidine Ring: This can be achieved through the reaction of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Introduction of the Methyl(thiolan-3-yl)amino Group: This step may involve the use of suitable amines and S-methylation reactions.
Aldehyde Group Introduction: The aldehyde group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(thiolan-3-YL)amino]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding primary alcohol.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-[Methyl(thiolan-3-YL)amino]pyrimidine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used in the development of antitrypanosomal and antiplasmodial agents.
Biology: The compound is studied for its potential cytotoxic properties against certain cell lines.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[Methyl(thiolan-3-YL)amino]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit key enzymes or interfere with the replication of pathogens such as Trypanosoma brucei . The exact pathways and molecular targets can vary depending on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and have been studied for their antitrypanosomal and antiplasmodial activities.
o-Aminopyrimidine Aldehydes and Ketones: These compounds are used as precursors for the synthesis of fused pyrimidines.
Uniqueness
2-[Methyl(thiolan-3-YL)amino]pyrimidine-5-carbaldehyde is unique due to the presence of the methyl(thiolan-3-yl)amino group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C10H13N3OS |
|---|---|
Molecular Weight |
223.30 g/mol |
IUPAC Name |
2-[methyl(thiolan-3-yl)amino]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3OS/c1-13(9-2-3-15-7-9)10-11-4-8(6-14)5-12-10/h4-6,9H,2-3,7H2,1H3 |
InChI Key |
VBIKAGKHVRKUBS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCSC1)C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13205989.png)
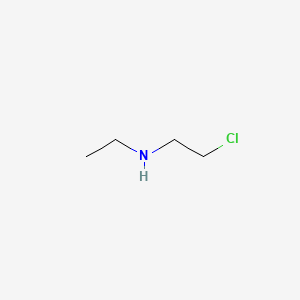
![3-[3-(Propan-2-yloxy)-1H-pyrazol-1-yl]piperidine](/img/structure/B13206006.png)
![6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13206010.png)
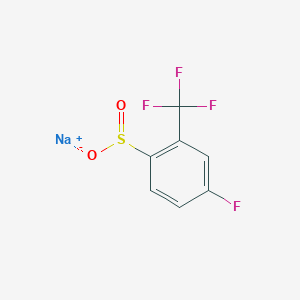
![1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol](/img/structure/B13206018.png)
![1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13206025.png)
![2-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13206029.png)
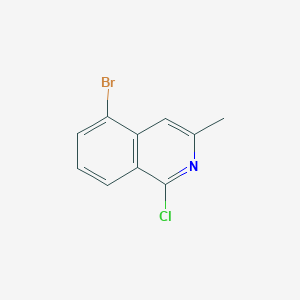
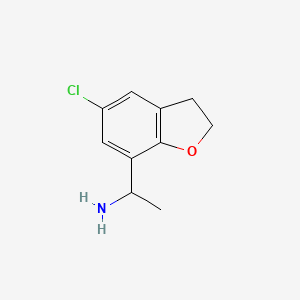
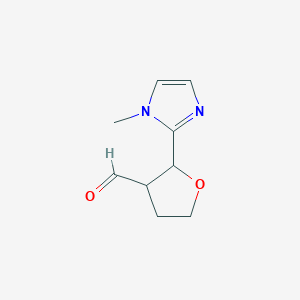
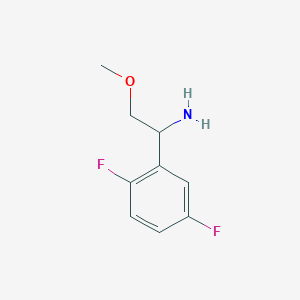
![6-Hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13206057.png)

